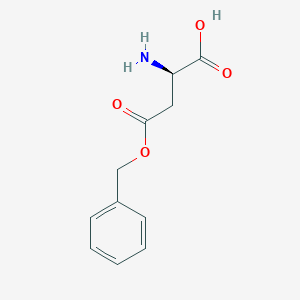

H-D-Asp(OBzl)-OH

Description

H-D-Asp(OBzl)-OH (CAS No. 13188-89-1) is a D-aspartic acid derivative where the β-carboxylic acid group is protected by a benzyl (Bzl) ester. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol . This compound is a white to off-white powder with ≥98% purity and is stored under cool, dry conditions (≤25°C). It is widely used in peptide synthesis as a building block, particularly in solid-phase peptide synthesis (SPPS) and solution-phase strategies, where the benzyl group provides temporary protection for the carboxylic acid during coupling reactions .

Properties

IUPAC Name |

(2R)-2-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGALFAWDSNRXJK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Asp(OBzl)-OH typically involves the protection of the carboxyl group of D-aspartic acid with a benzyl group. This can be achieved through esterification reactions using benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require the presence of a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

H-D-Asp(OBzl)-OH undergoes various chemical reactions, including:

Oxidation: The benzyl ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to yield alcohols.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

H-D-Asp(OBzl)-OH has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis, facilitating the preparation of complex peptides and proteins.

Biology: Employed in the study of protein structure and function, particularly in the synthesis of peptide-based inhibitors and substrates.

Medicine: Investigated for its potential therapeutic applications, including the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a precursor in the synthesis of various bioactive compounds

Mechanism of Action

The mechanism of action of H-D-Asp(OBzl)-OH primarily involves its role as a precursor in peptide synthesis. The benzyl ester group serves as a protecting group, preventing unwanted reactions at the carboxyl group during peptide bond formation. Upon completion of the synthesis, the benzyl ester group can be removed under mild conditions, yielding the desired peptide or protein.

Comparison with Similar Compounds

Structural and Functional Differences

H-D-Asp(OBzl)-OH vs. Z-D-Asp(OBzl)-OH

- This compound: Features a free amino group (H-) and a benzyl-protected β-carboxylic acid. The lack of an N-terminal protecting group makes it suitable for sequential coupling in peptide elongation without requiring deprotection .

- Z-D-Asp(OBzl)-OH: Contains a benzyloxycarbonyl (Z) group on the amino group and a benzyl ester on the β-carboxylic acid. The Z group requires hydrogenolysis or acidic conditions (e.g., HBr/AcOH) for removal, adding complexity to synthetic workflows .

- Key Difference : The presence of the Z group in Z-D-Asp(OBzl)-OH (CAS 5241-62-3) introduces an additional deprotection step, whereas this compound enables direct coupling in certain protocols .

This compound vs. Boc-D-Asp(OBzl)-OH

- Boc-D-Asp(OBzl)-OH (CAS 51186-58-4): Uses a tert-butoxycarbonyl (Boc) group for N-terminal protection. The Boc group is acid-labile (removed with trifluoroacetic acid), making it compatible with base-sensitive substrates. Its molecular weight is 323.34 g/mol , higher than this compound due to the Boc group .

- Application : Boc derivatives are preferred in SPPS strategies requiring orthogonal protection, whereas this compound is used in scenarios where minimal protection is desired .

This compound vs. H-D-Asp(OBzl)-OBzl•TosOH

- H-D-Asp(OBzl)-OBzl•TosOH (CAS 4079-64-5): A tosylate salt with both α- and β-carboxylic acids protected by benzyl esters. Its molecular weight is 485.6 g/mol , and it is used in coupling reactions to avoid racemization. For example, it achieved a 71.3% yield in the synthesis of SN-38 conjugates .

Physicochemical Properties

Market and Commercial Availability

- This compound : Priced at $125/25g and $365/100g , it is widely available from suppliers like Prof Research and GL Biochem .

- Z-D-Asp(OBzl)-OH : Dominates the market for orthogonally protected aspartic acid derivatives, with a projected growth rate of 5.2% CAGR (2020–2025) due to demand in oncology research .

- Boc-D-Asp(OBzl)-OH: Sold by Novabiochem® at premium prices, reflecting its niche use in complex SPPS workflows .

Biological Activity

H-D-Asp(OBzl)-OH, also known as H-Aspartic acid 4-benzyl ester, is a derivative of aspartic acid characterized by the presence of a benzyl ester group attached to its carboxylic acid functionality. This compound is significant in biochemical research and peptide synthesis due to its protective nature, allowing selective reactions during the formation of peptides. The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential interactions with various biological targets.

This compound has a molecular formula of C₁₃H₁₅N₁O₃ and a molecular weight of approximately 223.225 g/mol. The synthesis typically involves the protection of the carboxyl group of aspartic acid using benzyl alcohol in the presence of a dehydrating agent, such as thionyl chloride (SOCl₂). This reaction is conducted under anhydrous conditions to prevent hydrolysis, yielding a compound that can be utilized in solid-phase peptide synthesis (SPPS).

Biological Activity

The biological activities associated with this compound stem from its utility in synthesizing peptides that may interact with specific enzymes and receptors. These interactions can lead to various biological effects, including:

- Enzyme Inhibition : Derivatives of this compound have been studied for their ability to inhibit specific enzymes, providing insights into their mechanisms of action.

- Protein-Protein Interactions : The compound's ability to form complexes with biological molecules makes it valuable for investigating biochemical pathways.

- Therapeutic Applications : Research indicates potential applications in developing therapeutic agents targeting specific biological pathways.

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated the successful incorporation of this compound into peptide sequences, showcasing its effectiveness as a building block for synthesizing biologically active peptides. The benzyl ester group allows for selective coupling with other amino acids while maintaining the integrity of the side chain functionality.

- Interaction Studies : Research focusing on the interactions between this compound and various enzymes highlighted its role as an enzyme inhibitor. For instance, studies have shown that derivatives can effectively inhibit enzymes involved in metabolic pathways, indicating potential therapeutic benefits.

- Structural Similarities : Comparative studies with structurally similar compounds, such as L-aspartic acid and other aspartic acid derivatives, indicate that this compound possesses unique properties that enhance its reactivity and utility in biological applications .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| L-Aspartic Acid | 56-84-8 | Unprotected form without benzyl ester |

| H-Asp(OBzl)-OBzl.HCl | 6327-59-9 | Contains an additional benzyl ester group |

| H-Asp(OBzl)-NH2 | 2177-63-1 | Amino group instead of hydroxyl |

| Aspartame | 22839-47-0 | Methyl ester derivative with sweetening properties |

The mechanism by which this compound exerts its biological activity involves its incorporation into larger molecular structures where it influences overall conformation and function. The benzyl ester groups facilitate interactions through esterification and hydrolysis reactions, which are crucial for its activity across various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.